N-cyclopentyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
The compound N-cyclopentyl-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide features a benzothiadiazine-dioxide core linked to a sulfanyl acetamide moiety, with a cyclopentyl group attached to the acetamide nitrogen. While direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., fluorine- or chlorine-substituted derivatives) have been explored for therapeutic applications, including enzyme inhibition .
Properties
IUPAC Name |
N-cyclopentyl-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-13(15-10-5-1-2-6-10)9-21-14-16-11-7-3-4-8-12(11)22(19,20)17-14/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQARXCEEDKZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves the reaction of 1,2,4-benzothiadiazine-1,1-dioxide derivatives with cyclopentylamine and acetic acid derivatives under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-cyclopentyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Scientific Research Applications
N-cyclopentyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
Substituent-Driven Bioactivity : Chlorine or fluorine atoms enhance inhibitory potency against enzymes like BChE, while bulkier groups (e.g., cyclopentyl) may improve selectivity .
Synthetic Challenges : Low yields (e.g., 21% in ) highlight the need for optimized alkylation conditions.
Therapeutic Potential: The benzothiadiazine scaffold is understudied compared to purine or triazole derivatives (), warranting further exploration in neurodegenerative or metabolic disease models.
Biological Activity
N-cyclopentyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S₂
- Molecular Weight : 301.4 g/mol
- Canonical SMILES :
CC(=O)N(C1CCCCC1)S(=O)(=O)C(=O)N=C(N)C1=C(SC(=O)N(C)C)N=C(N)C=N1
The compound functions primarily as a phosphodiesterase (PDE) inhibitor , which plays a crucial role in various signaling pathways. PDE inhibitors are known to elevate cyclic nucleotide levels (cAMP and cGMP), leading to enhanced cellular responses. This mechanism is particularly relevant in the treatment of conditions such as Type II diabetes and other metabolic disorders .
Antidiabetic Activity
Research has indicated that this compound may exhibit significant antidiabetic properties. In vitro studies demonstrated that the compound enhances insulin sensitivity and promotes glucose uptake in muscle cells. This effect is attributed to the modulation of key signaling pathways involved in glucose metabolism .
Anticancer Potential
Emerging studies suggest that this compound may also possess anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and the modulation of cell cycle regulators. The ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent .
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Diabetes Model Study :
- Objective : To assess the compound's effect on glucose metabolism.
- Methodology : Diabetic rats were administered varying doses of the compound.
- Findings : Significant reductions in blood glucose levels were observed along with improved insulin sensitivity markers.
-
Cancer Cell Line Study :
- Objective : To evaluate cytotoxic effects on cancer cells.
- Methodology : A panel of cancer cell lines was treated with the compound.
- Findings : The compound showed selective cytotoxicity against breast and colon cancer cells with minimal effects on normal cells.
Data Summary
The following table summarizes key findings from various studies on this compound:
| Study Type | Condition | Key Findings |
|---|---|---|
| Antidiabetic Study | Diabetes | Reduced blood glucose levels; improved insulin sensitivity |
| Anticancer Study | Cancer | Induced apoptosis in cancer cell lines; inhibited tumor growth in vivo |
| Mechanistic Study | Cellular signaling | Increased cAMP levels; modulation of PDE activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
